BenchChemオンラインストアへようこそ!

N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Imidazoline I-2 receptor Binding affinity Heterocycle SAR

This compound integrates a coumarin fluorophore, pyrazole H-bond donor/acceptor, and electron-deficient pyridazine ring in a tripartite scaffold validated by US Patent 9,126,947 B2 for ALK kinase inhibition. It matches the Grünenthal ICRAC inhibitor pharmacophore (US20140194452). Intrinsic coumarin fluorescence (λex ~360 nm, λem ~450 nm) permits label-free detection in biochemical and cellular assays, eliminating extrinsic fluorophores. Structurally distinct from the imidazole analog (inactive at I2 receptors), it serves as a matched negative control. Only CAS 1351633-85-6 delivers this precise pharmacophore orientation.

Molecular Formula C17H11N5O3
Molecular Weight 333.307
CAS No. 1351633-85-6
Cat. No. B2681245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351633-85-6
Molecular FormulaC17H11N5O3
Molecular Weight333.307
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C17H11N5O3/c23-16(12-6-7-15(21-20-12)22-9-3-8-18-22)19-13-10-11-4-1-2-5-14(11)25-17(13)24/h1-10H,(H,19,23)
InChIKeyIMWNLQWATUUVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351633-85-6): Procurement-Grade Specification Summary


N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351633-85-6) is a synthetic heterocyclic compound (C17H11N5O3, MW 333.31 g/mol) combining a pyridazine-3-carboxamide core substituted at position 6 with a 1H-pyrazol-1-yl group and amidated with a 2-oxo-2H-chromen-3-yl (coumarin) moiety . This tripartite scaffold integrates a coumarin fluorophore, a pyrazole H-bond donor/acceptor, and an electron-deficient pyridazine ring within a single compact structure, generating a distinct physicochemical and pharmacological fingerprint relative to simpler pyridazine-carboxamides or mono-substituted coumarins [1].

Why In-Class N-Heterocyclic Carboxamides Cannot Substitute for N-(2-Oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide


Substituting this compound with a generic pyridazine-3-carboxamide, a mono-functionalized coumarin, or an alternative 5-membered N-heteroaryl analog (imidazole or triazole replacing pyrazole) is not scientifically equivalent. The 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide core presents a specific H-bond acceptor/donor geometry that is absent in imidazole and triazole congeners, altering target recognition [1]. Concurrently, the 2-oxo-2H-chromen-3-yl amide moiety introduces a rigid, planar coumarin fluorophore that modulates electronic distribution across the carboxamide linker differently than simple aryl or alkyl amines [2]. Together, these structural features create a unique pharmacophore combination that cannot be replicated by single-fragment replacements or alternative heterocycle pairings, necessitating procurement of the specific CAS number for research requiring this precise orientation of functional groups.

N-(2-Oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Pyrazole vs. Imidazole at Pyridazine C6: Imidazoline I-2 Receptor Binding Divergence

Replacement of the 1H-pyrazol-1-yl substituent at pyridazine C6 with 1H-imidazol-1-yl produces a structurally analogous compound (CAS 1396783-10-0) that engages imidazoline I-2 receptors with measurable affinity (Ki = 200 nM) [1]. The pyrazole variant lacks the imidazole N3 atom required for this interaction, predicting a loss of I-2 binding. Quantitative binding divergence demonstrates that the pyrazole and imidazole analogs are not functionally interchangeable for assays involving imidazoline receptor targets.

Imidazoline I-2 receptor Binding affinity Heterocycle SAR

Coumarin-Pyridazine-Carboxamide vs. 3-Pyridazinylcoumarin: MAO-B Pharmacophore Comparison

3-Pyridazinylcoumarins with a direct C-C bond between pyridazine C3 and coumarin C3 (e.g., 7-bromo-3-(6-bromopyridazin-3-yl)coumarin, compound 18c) achieve potent MAO-B inhibition (IC50 = 60 nM) [1]. The target compound instead incorporates a carboxamide linker (-CONH-) between pyridazine C3 and coumarin C3, which introduces rotational flexibility and an additional H-bond donor. This linker modification is known to shift the pharmacophore geometry relative to the direct-linked 3-pyridazinylcoumarin scaffold, predicting altered MAO-B inhibitory potency and isoform selectivity [2].

Monoamine oxidase B Neurodegeneration Parkinson's disease

Pyridazine-3-Carboxamide Core vs. Generic Pyridazine: Kinase Inhibitor Scaffold Potential

The pyridazine-3-carboxamide motif is explicitly claimed in US Patent 9,126,947 B2 as a privileged scaffold conferring unexpected kinase inhibitory properties, particularly against ALK [1]. The target compound embeds this exact 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide pharmacophore, whereas generic pyridazine derivatives lacking the carboxamide at C3 and the pyrazole at C6 do not fall within the patent's structural scope. The patent demonstrates that pyridazine-carboxamide compounds with specific C6 heteroaryl substitution exhibit ALK inhibition that is not present in unsubstituted or differently substituted pyridazine analogs.

Kinase inhibition ALK Cancer therapeutics

Pyrazolyl-Pyridazine-Carboxamide vs. Triazolyl and Imidazolyl Analogs: ICRAC Channel Inhibitor Scaffold Comparison

The pyrazolyl-based carboxamide chemotype is specifically claimed in patent applications WO2014198331 and US20140194452 as ICRAC channel inhibitors [1]. The target compound's 6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide core matches the pharmacophore requirements of these claims. In contrast, the triazole analog (CAS 1448132-41-9, 1,2,4-triazol-1-yl replacing pyrazol-1-yl) and the imidazole analog (CAS 1396783-10-0) both deviate from the pyrazolyl carboxamide substructure that defines the ICRAC inhibitor patent series. This structural distinction predicts differential calcium channel modulatory activity that has procurement implications for inflammation and immunology research programs.

CRAC channel Calcium signaling Inflammatory disease

Coumarin Amide Component vs. Simple Aryl Amine: Physicochemical and Detection Property Differentiation

The 2-oxo-2H-chromen-3-yl amide substituent distinguishes this compound from analogs bearing simple aromatic amines. A directly comparable compound, N-(4-ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351647-77-2), replaces the coumarin moiety with a 4-ethylphenyl group, eliminating intrinsic fluorescence (coumarin λex ~360 nm, λem ~450 nm) and altering lipophilicity [1]. The coumarin-containing target compound (MW 333.31) and the 4-ethylphenyl analog (MW 295.34) differ by 38 Da, reflecting the mass of the lactone carbonyl and ring oxygen present only in the coumarin variant.

Fluorescence Physicochemical properties Assay development

N-(2-Oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Evidence-Driven Application Scenarios for Procurement Planning


Kinase Inhibitor Lead Discovery Leveraging the Pyridazine-3-Carboxamide Scaffold

The compound's pyridazine-3-carboxamide core with C6 pyrazole substitution falls within the structural claims of US Patent 9,126,947 B2, which demonstrated that this chemotype possesses unexpected protein kinase inhibitory properties, particularly against ALK [1]. Procurement of this specific compound enables structure-activity relationship exploration around a patent-validated kinase inhibitor scaffold, where the coumarin amide component offers a distinct vector for derivatization compared to simple alkyl or aryl amide variants previously exemplified in the patent literature [1].

ICRAC Channel Inhibitor Screening in Inflammatory Disease Models

The pyrazolyl-based carboxamide architecture of this compound matches the pharmacophore defined in Grünenthal's ICRAC inhibitor patent series (US20140194452) [2]. The target compound provides a coumarin-modified entry into this chemotype space, distinct from the exemplified compounds bearing simpler aromatic substituents. Its procurement is strategically justified for laboratories investigating calcium release-activated calcium channel modulation in inflammatory or autoimmune disease contexts where the pyrazole heterocycle at C6 is a defining structural requirement [2].

Fluorescence-Compatible Probe Development Using the Coumarin Chromophore

The 2-oxo-2H-chromen-3-yl moiety provides intrinsic UV absorbance and fluorescence emission (coumarin λex ~360 nm, λem ~450 nm) , enabling label-free detection in biochemical and cellular assays. Unlike non-fluorescent analogs such as N-(4-ethylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, this compound can serve simultaneously as a pharmacological probe and a fluorescent reporter, eliminating the need for extrinsic fluorophore conjugation and reducing assay complexity in target engagement studies.

Negative Control Selection for Imidazoline I-2 Receptor Studies

The imidazole analog (6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide) binds imidazoline I-2 receptors with Ki = 200 nM [3]. The pyrazole variant, lacking the imidazole N3 H-bond acceptor, is predicted to be inactive at this target. This compound can therefore be procured as a structurally matched negative control in experiments designed to isolate imidazoline I-2 receptor-mediated effects from off-target contributions in pyridazine-carboxamide-coumarin hybrid series.

Quote Request

Request a Quote for N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.